molecular formula C30H28ClNO2 B14700579 Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride CAS No. 25439-42-3

Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride

Cat. No.: B14700579
CAS No.: 25439-42-3
M. Wt: 470.0 g/mol
InChI Key: IBHPZLVIWMVBNL-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a naphthofuran moiety, and a phenoxyethyl group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride typically involves multiple steps:

    Formation of the Naphthofuran Moiety: This step involves the cyclization of appropriate precursors to form the naphthofuran ring.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or naphthofuran moieties.

    Reduction: Reduction reactions could occur at various points in the molecule, potentially affecting the pyrrolidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenoxyethyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures.

    Naphthofuran Derivatives: Compounds containing the naphthofuran moiety.

    Phenoxyethyl Compounds: Molecules with phenoxyethyl groups.

Uniqueness

The uniqueness of Pyrrolidine, 1-(2-(p-(2-phenylnaphtho(1,2-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

25439-42-3

Molecular Formula

C30H28ClNO2

Molecular Weight

470.0 g/mol

IUPAC Name

1-[2-[4-(2-phenylbenzo[g][1]benzofuran-3-yl)phenoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C30H27NO2.ClH/c1-2-9-24(10-3-1)29-28(27-17-14-22-8-4-5-11-26(22)30(27)33-29)23-12-15-25(16-13-23)32-21-20-31-18-6-7-19-31;/h1-5,8-17H,6-7,18-21H2;1H

InChI Key

IBHPZLVIWMVBNL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC4=C3C=CC5=CC=CC=C54)C6=CC=CC=C6.Cl

Origin of Product

United States

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